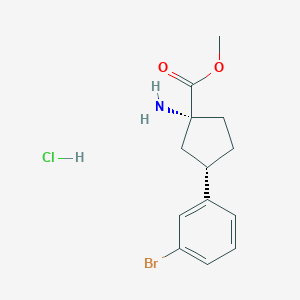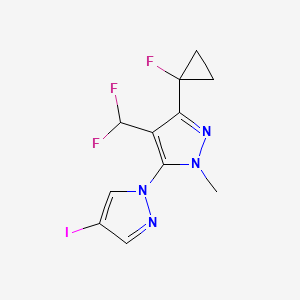
(3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid: is a boronic acid derivative that features a trifluoromethyl group, a fluoro substituent, and a methoxymethoxy group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base like potassium acetate and a solvent such as dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoromethyl group can undergo reduction to form a difluoromethyl or monofluoromethyl group.
Substitution: The fluoro and methoxymethoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride in an inert solvent like tetrahydrofuran.
Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethylformamide.
Major Products:
Oxidation: Formation of (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenol).
Reduction: Formation of (3-Fluoro-2-(methoxymethoxy)-6-(difluoromethyl)phenyl)boronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Suzuki-Miyaura Cross-Coupling: Used as a reagent in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of serine proteases due to the boronic acid moiety.
Medicine:
Drug Development: Used in the synthesis of boron-containing drugs, which have applications in cancer therapy and antimicrobial treatments.
Industry:
Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid in various reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura cross-coupling reactions, leading to the formation of a new carbon-carbon bond. The trifluoromethyl and fluoro groups can influence the electronic properties of the compound, enhancing its reactivity and selectivity in certain reactions.
Comparación Con Compuestos Similares
- (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
- (2-Fluoro-3-(trifluoromethyl)phenyl)boronic acid
Comparison:
- Uniqueness: The presence of the methoxymethoxy group in (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid distinguishes it from other similar compounds. This group can provide additional steric and electronic effects, influencing the compound’s reactivity and selectivity in chemical reactions.
- Reactivity: The trifluoromethyl and fluoro groups enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C9H9BF4O4 |
|---|---|
Peso molecular |
267.97 g/mol |
Nombre IUPAC |
[3-fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF4O4/c1-17-4-18-8-6(11)3-2-5(9(12,13)14)7(8)10(15)16/h2-3,15-16H,4H2,1H3 |
Clave InChI |
BDSVJSOTMJFHPF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1OCOC)F)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)











![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)

